2,6-Dimethyl-4-(morpholin-4-yl)pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dimethyl-4-(morpholin-4-yl)pyridine-3-carboxamide is a heterocyclic compound that features a pyridine ring substituted with dimethyl groups at positions 2 and 6, a morpholine ring at position 4, and a carboxamide group at position 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyl-4-(morpholin-4-yl)pyridine-3-carboxamide typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters, aldehydes, and ammonia.
Introduction of Dimethyl Groups: The dimethyl groups at positions 2 and 6 can be introduced through alkylation reactions using methylating agents such as methyl iodide.
Attachment of the Morpholine Ring: The morpholine ring can be attached via nucleophilic substitution reactions, where a suitable leaving group on the pyridine ring is replaced by the morpholine moiety.
Formation of the Carboxamide Group: The carboxamide group can be introduced through the reaction of the corresponding carboxylic acid or ester with ammonia or an amine.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethyl-4-(morpholin-4-yl)pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the pyridine or morpholine rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions, hydrogen peroxide in the presence of catalysts.
Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents for electrophilic substitution, nucleophiles such as amines or thiols for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of functionalized derivatives.
Scientific Research Applications
2,6-Dimethyl-4-(morpholin-4-yl)pyridine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Biological Studies: It is used in studies to understand its effects on cellular processes and its potential as a therapeutic agent.
Materials Science: The compound is explored for its use in the development of advanced materials, including polymers and nanomaterials.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new chemical entities.
Mechanism of Action
The mechanism of action of 2,6-Dimethyl-4-(morpholin-4-yl)pyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethylpyridine: Lacks the morpholine and carboxamide groups, making it less versatile in terms of biological activity.
4-(Morpholin-4-yl)pyridine: Lacks the dimethyl groups, which can affect its chemical reactivity and biological interactions.
Pyridine-3-carboxamide: Lacks the dimethyl and morpholine groups, resulting in different chemical and biological properties.
Uniqueness
2,6-Dimethyl-4-(morpholin-4-yl)pyridine-3-carboxamide is unique due to the combination of its substituents, which confer specific chemical reactivity and biological activity. The presence of the dimethyl groups, morpholine ring, and carboxamide group allows for diverse interactions with molecular targets, making it a valuable compound in various research fields.
Properties
CAS No. |
404911-92-8 |
---|---|
Molecular Formula |
C12H17N3O2 |
Molecular Weight |
235.28 g/mol |
IUPAC Name |
2,6-dimethyl-4-morpholin-4-ylpyridine-3-carboxamide |
InChI |
InChI=1S/C12H17N3O2/c1-8-7-10(15-3-5-17-6-4-15)11(12(13)16)9(2)14-8/h7H,3-6H2,1-2H3,(H2,13,16) |
InChI Key |
JLNUOGBYZHHLIX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=N1)C)C(=O)N)N2CCOCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.